

Application Notes and Protocols for ImmTher Administration in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solubilization and administration of **ImmTher**, a liposome-encapsulated lipophilic muramyl dipeptide derivative, for preclinical research in mice.

Introduction

ImmTher is an immunomodulatory agent that has demonstrated potential in cancer therapy. It is a lipophilic disaccharide tripeptide derivative of muramyl dipeptide, encapsulated within liposomes[1][2]. Preclinical studies have shown that **ImmTher** can stimulate the innate immune system by up-regulating the expression of various cytokine genes, leading to the activation of monocyte- and macrophage-mediated tumoricidal activity[1][2]. This document outlines the necessary protocols for preparing and administering **ImmTher** to mice for in vivo studies.

Quantitative Data Summary

The following table summarizes typical dosage and administration parameters for muramyl dipeptide (MDP) derivatives, the class of compounds to which **ImmTher** belongs, as reported in various preclinical murine studies. These values can serve as a starting point for designing experiments with **ImmTher**.



Parameter	Value	Mouse Strain	Application	Reference
Dosage	100 μ g/mouse	C57BL/6	Inhibition of liver metastases	[2]
20-1000 μ g/mouse	Syngeneic	Inhibition of fibrosarcoma	[3]	
0.1 mg/mouse (s.c.)	Inbred Strains	Stimulation of nonspecific resistance to infection	[1]	_
3-10 mg/mouse (oral)	Inbred Strains	Stimulation of nonspecific resistance to infection	[1]	
100 μg (i.p.)	NOD2-deficient	Prevention of experimental colitis	[4]	_
Administration Route	Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.)	Various	General Immunotherapy	[1][3][4][5]
Vehicle	Liposomes	C57BL/6	Inhibition of liver and pulmonary metastases	[2][5]

Experimental Protocols Protocol for Solubilization of ImmTher (Liposome Preparation)

As **ImmTher** is a lipophilic compound, it requires encapsulation in a lipid-based delivery system, such as liposomes, for effective administration in an aqueous physiological environment.



Materials:

- ImmTher (lipophilic muramyl dipeptide derivative)
- Phospholipids (e.g., phosphatidylcholine, phosphatidylserine)
- Cholesterol
- Chloroform or other suitable organic solvent
- Phosphate-buffered saline (PBS), sterile
- Rotary evaporator
- Probe or bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Sterile, depyrogenated glassware

Procedure:

- · Lipid Film Hydration Method:
 - 1. Dissolve **ImmTher**, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and encapsulation efficiency.
 - 2. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
 - 3. Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
 - 4. Hydrate the lipid film by adding sterile PBS and vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).
- Liposome Sizing:



- 1. To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe or bath sonicator.
- 2. For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.
- Purification:
 - Remove the unencapsulated **ImmTher** by ultracentrifugation or size exclusion chromatography.
- Sterilization and Storage:
 - 1. Sterilize the final liposome preparation by filtration through a 0.22 µm filter.
 - 2. Store the liposomal **ImmTher** suspension at 4°C.

Protocol for Administration of ImmTher in Mice

The choice of administration route will depend on the experimental design and the target organ system.

Materials:

- Liposomal **ImmTher** preparation
- Sterile syringes and needles (e.g., 27-30 gauge)
- 70% ethanol for disinfection
- Appropriate mouse strain (e.g., C57BL/6, BALB/c)

Procedure:

- Animal Preparation:
 - 1. Acclimatize mice to the laboratory conditions for at least one week before the experiment.
 - 2. Handle mice gently to minimize stress.



Dosage Calculation:

1. Based on the data from similar studies (see Table 1), determine the appropriate dose of **ImmTher**. The final volume of the injection should typically be between 100-200 μ L for intravenous and intraperitoneal routes.

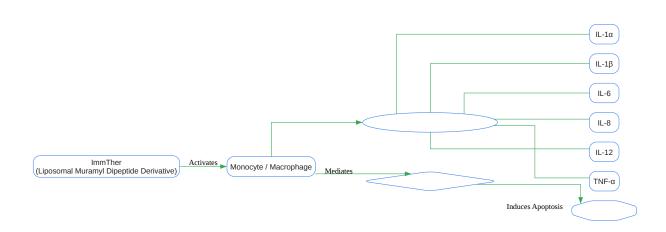
· Administration Routes:

- Intravenous (i.v.) Injection:
 - 1. Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
 - 2. Place the mouse in a restraining device.
 - 3. Disinfect the tail with 70% ethanol.
 - 4. Insert the needle into one of the lateral tail veins and inject the liposomal **ImmTher** suspension slowly.
- Intraperitoneal (i.p.) Injection:
 - 1. Hold the mouse firmly by the scruff of the neck and tilt it slightly downwards.
 - 2. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
 - 3. Inject the suspension into the peritoneal cavity.
- Subcutaneous (s.c.) Injection:
 - 1. Pinch the skin on the back of the mouse to form a tent.
 - 2. Insert the needle into the base of the tented skin.
 - 3. Inject the suspension to form a small bleb under the skin.
- · Post-administration Monitoring:
 - 1. Monitor the mice regularly for any signs of toxicity or adverse reactions.



2. Follow the approved animal care and use protocol for the duration of the study.

Visualizations Signaling Pathway of ImmTher

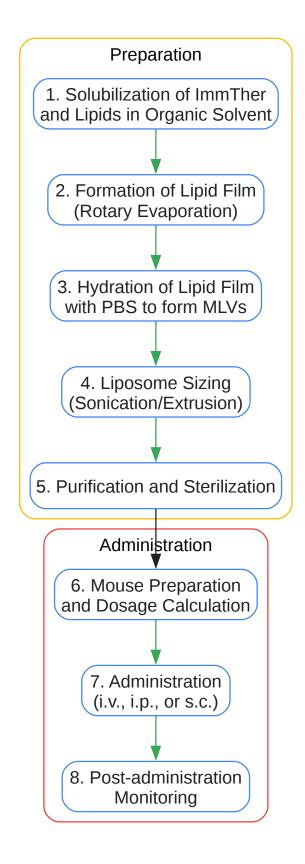


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Caption: Signaling pathway of ImmTher leading to monocyte activation and tumoricidal activity.

Experimental Workflow





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